2,5-Dichloro-4'-biphenylol
Overview
Description
It is a synthetic organic compound with the molecular formula C12H8Cl2O and a molecular weight of 239.09 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dichloro-4’-biphenylol typically involves the reaction of 1-bromo-2,5-dichlorobenzene with sodium hydroxide in a methanol reaction medium, in the presence of a copper catalyst at elevated temperatures . This process is a substitution reaction where the bromine atom is replaced by a hydroxyl group, resulting in the formation of 2,5-Dichloro-4’-biphenylol.
Industrial Production Methods
In industrial settings, the production of 2,5-Dichloro-4’-biphenylol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4’-biphenylol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated biphenylols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and hydroxylated biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-4’-biphenylol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of polychlorinated biphenyls.
Medicine: Studies on its interactions with biological systems contribute to the development of therapeutic agents and the assessment of health risks.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4’-biphenylol involves its interaction with cellular components, leading to various biological effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic-metabolizing enzymes. This activation leads to the induction of enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics .
Comparison with Similar Compounds
2,5-Dichloro-4’-biphenylol is similar to other polychlorinated biphenyls, such as:
2,6-Dichloro-4’-biphenylol: Another dichlorinated biphenylol with chlorine atoms at different positions.
2,4-Dichloro-4’-biphenylol: A compound with chlorine atoms at the 2 and 4 positions.
3,4-Dichloro-4’-biphenylol: A compound with chlorine atoms at the 3 and 4 positions.
The uniqueness of 2,5-Dichloro-4’-biphenylol lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTORSXCJJIWNIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022351 | |
Record name | 2,5-Dichloro-4'-biphenylol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53905-28-5 | |
Record name | 2′,5′-Dichloro-4-biphenylol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53905-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-4'-biphenylol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloro-4'-biphenylol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DICHLORO-4'-BIPHENYLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57V0Q05TMH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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